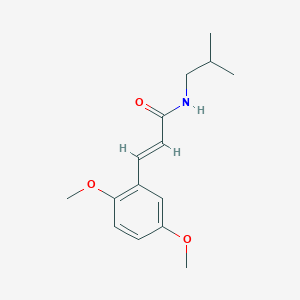
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide, also known as 25I-NBOMe, is a synthetic phenethylamine derivative that acts as a potent agonist at the 5-HT2A receptor. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, its potential as a research tool in scientific studies is also being explored.
Wirkmechanismus
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. Activation of the 5-HT2A receptor by (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for its hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide include altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide in lab experiments is its potency as a 5-HT2A receptor agonist, which allows for precise and selective targeting of this receptor subtype. However, its potential for abuse and toxicity limits its use in certain studies. Additionally, the lack of long-term safety data on (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide raises concerns about its potential for adverse effects.
Zukünftige Richtungen
Future research on (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide could focus on its potential as a treatment for psychiatric disorders, as well as its role in various physiological processes. Studies could also investigate the structure-activity relationships of (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide and other phenethylamine derivatives to better understand the mechanisms of action of these compounds. Additionally, further research could explore the potential risks and benefits of using (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide in clinical settings.
Synthesemethoden
The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide involves the reaction of 2,5-dimethoxybenzaldehyde with isopropylamine to form the corresponding imine. This intermediate is then reduced with sodium triacetoxyborohydride to yield the corresponding amine. The amine is then reacted with 2-bromo-3,4-dimethoxyphenethylamine in the presence of a palladium catalyst to form the final product, (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide has been used as a research tool in various scientific studies. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. It has also been used in studies investigating the role of the 5-HT2A receptor in various physiological processes, such as pain perception and cardiovascular function.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)10-16-15(17)8-5-12-9-13(18-3)6-7-14(12)19-4/h5-9,11H,10H2,1-4H3,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNKGPGDWSMEJT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

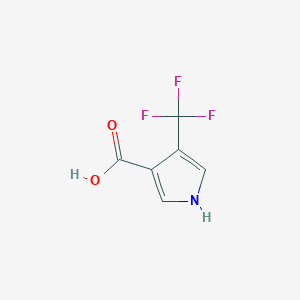
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)
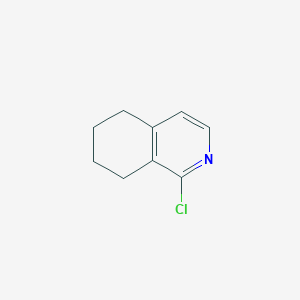
![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2845560.png)
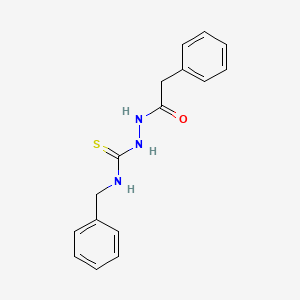
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2845562.png)

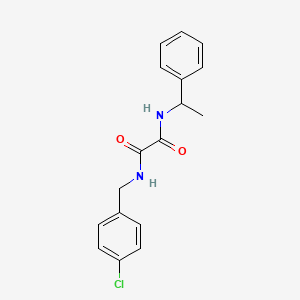
![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)
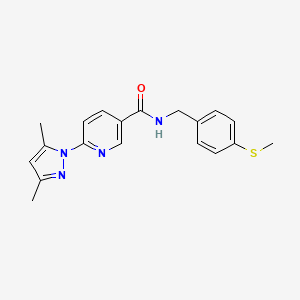
![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
